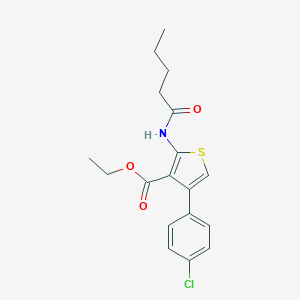![molecular formula C14H19NO5S B376424 4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B376424.png)
4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with the molecular formula C14H19NO5S and a molar mass of 313.36936 g/mol . This compound is characterized by the presence of an ethoxycarbonyl group, an ethyl-substituted thiophene ring, and an amino-oxopentanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the thiophene ring with ethyl chloroformate under basic conditions.
Amination: The ethyl-substituted thiophene is then reacted with an appropriate amine to introduce the amino group.
Formation of the oxopentanoic acid moiety: This involves the reaction of the amino-thiophene derivative with a suitable precursor to form the oxopentanoic acid moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
作用机制
The mechanism of action of 4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
相似化合物的比较
4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can be compared with other similar compounds, such as:
5-{[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid: This compound has a similar structure but with additional methyl groups on the thiophene ring, which can affect its chemical reactivity and biological activity.
5-{[3-(Methoxycarbonyl)-5-ethylthiophen-2-yl]amino}-5-oxopentanoic acid: The methoxycarbonyl group in place of the ethoxycarbonyl group can lead to differences in solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H19NO5S |
|---|---|
分子量 |
313.37g/mol |
IUPAC 名称 |
5-[(3-ethoxycarbonyl-5-ethylthiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-3-9-8-10(14(19)20-4-2)13(21-9)15-11(16)6-5-7-12(17)18/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18) |
InChI 键 |
UBWGYULRGHEJAY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCCC(=O)O)C(=O)OCC |
规范 SMILES |
CCC1=CC(=C(S1)NC(=O)CCCC(=O)O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-chlorophenyl)-2-(1-naphthyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376342.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B376344.png)
![Ethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B376345.png)
![5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376347.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376348.png)
![N-(furan-2-ylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376349.png)




![2-[[4-(Diethylamino)phenyl]methylamino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B376356.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376358.png)

![5-(4-Chlorophenyl)-2-(2-methoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376362.png)
